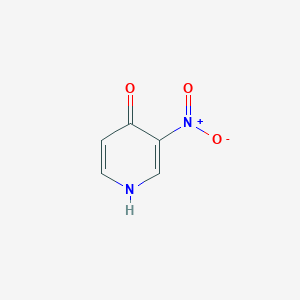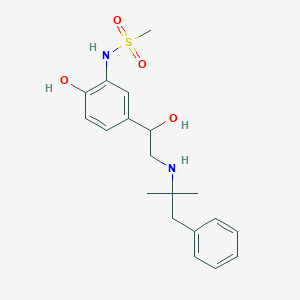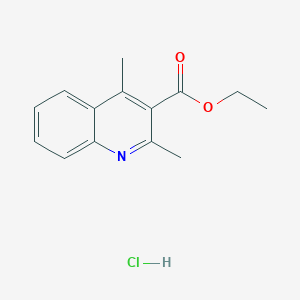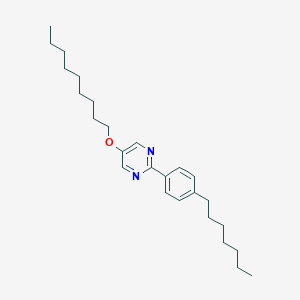
4-(2-Hydroxyethyl)piperazine-1-carboxamide
Overview
Description
4-(2-Hydroxyethyl)piperazine-1-carboxamide, also known as HEPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HEPC is a piperazine derivative and is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In
Scientific Research Applications
A derivative, 4-[4-(1-Adamantanecarboxamido)butyl]-1- (2-methoxyphenyl)piperazine (2j), has been identified for its high affinity for 5-HT1A receptors, indicating potential use in neurological and psychiatric applications (Raghupathi et al., 1991).
The 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides show high potency and selectivity as inhibitors of soluble epoxide hydrolase, suggesting their suitability for in vivo investigation in various disease models (Thalji et al., 2013).
N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, has been developed with high purity and yield for potential use in treating central nervous system disorders (Wei et al., 2016).
Piperazine analogs of indole-2'-carboxamide and naphthyridine-3'-carboxamide have shown antidepressant-like activity in animal models without affecting baseline locomotion (Dhar et al., 2015).
Piperazine and 4-aminopiperidine carboxamides/carbamates on a pyrroloquinoxaline scaffold have been investigated as dual FAAH/MAGL inhibitors, with compound 5m being a frontrunner for further exploration (Brindisi et al., 2016).
L-Piperazine-2-carboxylic acid derived N-formamides exhibit high enantioselectivity and yields for hydrosilylation of N-aryl imines, suggesting potential as a catalyst (Wang et al., 2006).
N-[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine-1-carboxamide (3o) has shown superior antimicrobial activity against A. baumannii, indicating its potential in antimicrobial applications (Patil et al., 2021).
Novel carboxamide compounds containing piperazine and arylsulfonyl moieties have exhibited promising herbicidal and antifungal activities (Wang et al., 2016).
New carbon-11-labeled carboxamide derivatives have been synthesized as potential PET dopamine D3 receptor radioligands, offering potential for improved imaging methods (Gao et al., 2008).
Piperazine-based derivatives, particularly 2-PP and 2-PMP, have been used to enhance ionization efficiency in proteome analysis, enabling highly sensitive determination of peptides (Qiao et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4-(2-hydroxyethyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-7(12)10-3-1-9(2-4-10)5-6-11/h11H,1-6H2,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZAXWDPQYNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406309 | |
| Record name | 4-(2-Hydroxyethyl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116882-73-6 | |
| Record name | 4-(2-Hydroxyethyl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116882-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)




![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)






